

AZM475271 and its effects on Src family kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZM475271**

Cat. No.: **B15612289**

[Get Quote](#)

An In-depth Technical Guide to **AZM475271** and its Effects on Src Family Kinases

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.^[1] The family includes 11 members, with Src, Fyn, Yes, and Lyn being some of the most studied.^[2] Dysregulation and over-activation of SFKs are frequently implicated in the development and progression of various human cancers, making them a key target for therapeutic intervention.^{[1][2][3]}

AZM475271, also referred to as M475271, is a potent and selective anilinoquinazoline-derived inhibitor of Src family kinases.^[4] It has been utilized in both preclinical and clinical studies to probe the function of Src signaling and to evaluate its therapeutic potential.^{[5][6]} This document provides a comprehensive technical overview of **AZM475271**, detailing its effects on SFKs, its mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Kinase Inhibition Profile

AZM475271 is characterized as a selective inhibitor of Src family kinases with additional activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl).^[5] While extensive quantitative data from broad kinase screening is not publicly available, the following table summarizes its known activity and selectivity based on published literature. The lack of specific IC₅₀ values for each SFK member in the public domain limits a detailed comparative analysis.

Target Kinase Family	Specific Kinase(s)	Potency / Effect	Reference
Src Family Kinases (SFKs)	c-Src	Selective and potent inhibition	[4]
Abl Kinase	Abl	Inhibitory activity noted	[5]
TGF- β Receptor Kinase	ALK5 (T β RI)	Indirect or cross-inhibition of signaling pathway	[5][7]

Mechanism of Action

Like most kinase inhibitors, **AZM475271** functions as an ATP-competitive inhibitor.[8] It binds to the ATP-binding pocket within the kinase domain of Src.[8] This binding action prevents the subsequent binding of ATP, thereby blocking the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[8] By inhibiting this fundamental phosphorylation process, **AZM475271** effectively blocks the downstream signaling cascades that are dependent on Src activity.[8]

Cellular Effects and Signaling Pathway Modulation

Inhibition of SFKs by **AZM475271** leads to a variety of downstream cellular effects, primarily related to cancer progression and angiogenesis.

Inhibition of Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. **AZM475271** has been shown to attenuate VEGF-induced angiogenic processes.[4]

- Inhibition of VE-Cadherin and β -Catenin Phosphorylation: In Human Umbilical Vein Endothelial Cells (HUVECs), **AZM475271** significantly inhibits the VEGF-induced phosphorylation of VE-cadherin and β -catenin.[4]
- Stabilization of Cell-Cell Junctions: Despite inhibiting phosphorylation, the inhibitor increases the physical association between VE-cadherin and β -catenin, which helps to maintain the

stability of endothelial cell-cell junctions.[4]

- Functional Inhibition: Functionally, **AZM475271** demonstrates inhibitory effects on VEGF-induced HUVEC proliferation, migration, and tube formation, which are all key events in angiogenesis.[4]

Modulation of TGF- β Signaling

Transforming growth factor- β (TGF- β) signaling can promote tumor progression and metastasis in advanced cancers. **AZM475271** has been observed to inhibit these tumor-promoting effects.

- Inhibition of Cell Motility: The compound effectively blocks TGF- β 1-induced random cell migration (chemokinesis) in pancreatic ductal adenocarcinoma (PDAC) cell lines.[7]
- Suppression of EMT: It inhibits the TGF- β 1-induced upregulation of genes associated with the epithelial-mesenchymal transition (EMT) and invasion, such as MMP2, MMP9, N-cadherin, and vimentin.[7]
- Blockade of Smad Activation: **AZM475271** inhibits the activation of Smad2 and Smad3, key mediators of the canonical TGF- β signaling pathway.[7] These findings suggest that **AZM475271** may function as a dual inhibitor of both Src and TGF- β signaling pathways.[5][7]

Effects on Cancer Stem Cells and Associated Pathways

Src signaling is also implicated in the maintenance of cancer stem cells (CSCs).

- Inhibition of STAT3/FAK/Src Axis: In breast cancer models, Src inhibition is linked to the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling, pathways critical for CSCs.[9] In studies investigating this axis, **AZM475271** was used as a specific Src inhibitor at a concentration of 10 μ M to disrupt mammosphere formation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **AZM475271**.

Protocol: Western Blot for Phosphoprotein Analysis

This protocol is used to assess the inhibitory effect of **AZM475271** on the phosphorylation of target proteins within cells.

Objective: To determine the effect of **AZM475271** on the phosphorylation status of a target protein (e.g., Src, VE-cadherin, Smad2) in a treated cell line.

Materials:

- Cell line of interest (e.g., HUVEC, Panc-1)
- **AZM475271** stock solution (in DMSO)
- Cell culture medium, serum, and supplements
- Stimulant (e.g., VEGF, TGF- β 1) if required
- Ice-cold Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, electrophoresis tank, and power supply
- PVDF or nitrocellulose membranes
- Transfer buffer and Western blot transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-Smad2, anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

- Imaging system (e.g., ChemiDoc, X-ray film)

Procedure:

- Cell Culture and Treatment: Plate cells to achieve 70-80% confluence. The following day, starve cells in low-serum media if necessary. Pre-treat cells with various concentrations of **AZM475271** (e.g., 0.1-10 μ M) or vehicle (DMSO) for 1-2 hours.
- Stimulation: Add stimulant (e.g., VEGF or TGF- β 1) for the specified time (e.g., 15-30 minutes) to induce phosphorylation.
- Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape cells and collect the lysate. Incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.

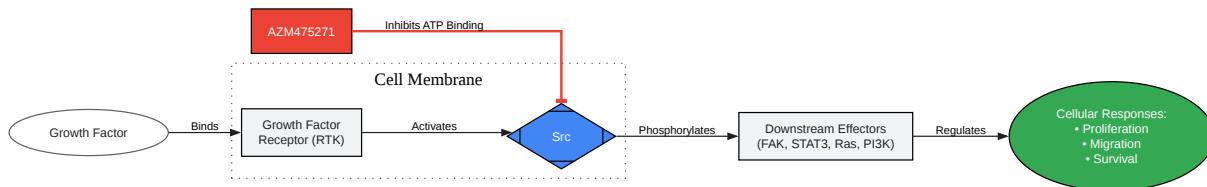
- Stripping and Reprobing: To normalize data, the membrane can be stripped and reprobed with antibodies against the total protein and a loading control (e.g., GAPDH).

Protocol: Real-Time Cell Migration (Chemokinesis) Assay

This protocol measures the effect of **AZM475271** on random, non-directional cell migration.[\[7\]](#)

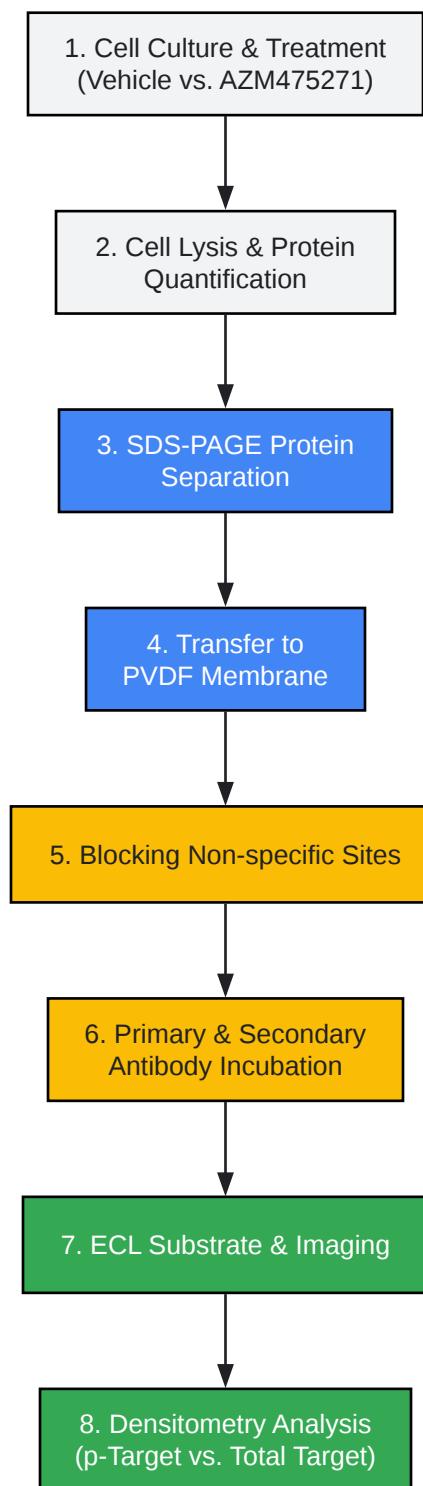
Objective: To quantify the inhibitory effect of **AZM475271** on cell motility.

Materials:


- Real-time cell analysis instrument (e.g., xCELLigence system)
- CIM-Plates 16 (specialized plates for migration assays)
- Cell line of interest (e.g., Panc-1)
- **AZM475271**
- Stimulant (e.g., TGF- β 1)
- Serum-free medium

Procedure:

- Plate Preparation: Add cell culture medium (potentially with a chemoattractant in the lower chamber) to the lower wells of the CIM-plate. Assemble the plate.
- Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chambers of the CIM-plate.
- Treatment: Add **AZM475271** at various concentrations or vehicle control directly to the cell suspension in the upper chamber. Add stimulant (e.g., TGF- β 1) if required.
- Real-Time Monitoring: Place the CIM-plate into the real-time cell analysis instrument. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane separating the upper and lower chambers.


- Data Acquisition: Monitor cell migration continuously for a desired period (e.g., 24-48 hours). The instrument software records the "Cell Index," which is proportional to the number of migrated cells.
- Data Analysis: Plot the Cell Index over time for each treatment condition. Calculate the rate of migration or the endpoint Cell Index to determine the dose-dependent inhibitory effect of **AZM475271**.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Overview of a typical Src signaling cascade and the inhibitory point of **AZM475271**.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for analyzing protein phosphorylation via Western Blot.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the preclinical characterization of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. The novel Src kinase inhibitor M475271 inhibits VEGF-induced vascular endothelial-cadherin and beta-catenin phosphorylation but increases their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF- β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF- β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor AZM475271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZM475271 and its effects on Src family kinases]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15612289#azm475271-and-its-effects-on-src-family-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com